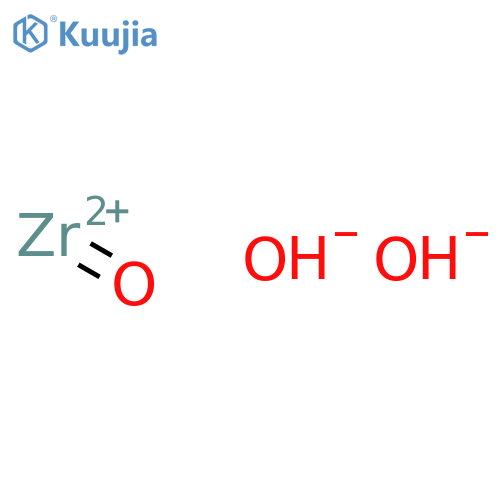Cas no 12161-08-9 (Zirconyl Hydroxide)

Zirconyl Hydroxide structure
商品名:Zirconyl Hydroxide
Zirconyl Hydroxide 化学的及び物理的性質
名前と識別子
-
- Zirconium hydroxideoxide (Zr(OH)2O)
- Zirconyl hydroxide
- Zr(OH)2O
- Q4161305
- 12161-08-9
- Zirconyl Hydroxide
-
- インチ: InChI=1S/3H2O.Zr/h3*1H2;/q;;;+2/p-2
- InChIKey: NDTOHWZNOZBLQX-UHFFFAOYSA-L
- ほほえんだ: O.[OH-].[OH-].[Zr+2]
計算された属性
- せいみつぶんしりょう: 139.905093g/mol
- どういたいしつりょう: 139.905093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 26.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53000
- LogP: -0.47240
Zirconyl Hydroxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Z485055-5g |
Zirconyl Hydroxide |
12161-08-9 | 5g |
$ 2720.00 | 2022-06-02 | ||
| TRC | Z485055-5000mg |
Zirconyl Hydroxide |
12161-08-9 | 5g |
$ 3284.00 | 2023-04-12 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503714-5 g |
Zirconyl Hydroxide, |
12161-08-9 | 5g |
¥36,101.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503714-5g |
Zirconyl Hydroxide, |
12161-08-9 | 5g |
¥36101.00 | 2023-09-05 | ||
| TRC | Z485055-2.5g |
Zirconyl Hydroxide |
12161-08-9 | 2.5g |
$ 1200.00 | 2023-09-05 | ||
| TRC | Z485055-10000mg |
Zirconyl Hydroxide |
12161-08-9 | 10g |
$ 4920.00 | 2023-04-12 | ||
| TRC | Z485055-10g |
Zirconyl Hydroxide |
12161-08-9 | 10g |
$ 4080.00 | 2022-06-02 |
Zirconyl Hydroxide 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
12161-08-9 (Zirconyl Hydroxide) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
